Neotetrazolium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Tetrazoles - Tetrazolium Salts - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

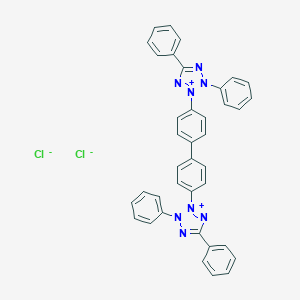

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[4-(3,5-diphenyltetrazol-2-ium-2-yl)phenyl]phenyl]-3,5-diphenyltetrazol-2-ium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28N8.2ClH/c1-5-13-31(14-6-1)37-39-43(33-17-9-3-10-18-33)45(41-37)35-25-21-29(22-26-35)30-23-27-36(28-24-30)46-42-38(32-15-7-2-8-16-32)40-44(46)34-19-11-4-12-20-34;;/h1-28H;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFYSTBFFDOVJW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)[N+]5=NC(=NN5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28Cl2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889339 | |

| Record name | 2H-Tetrazolium, 3,3'-[1,1'-biphenyl]-4,4'-diylbis[2,5-diphenyl-, chloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298-95-3 | |

| Record name | Neotetrazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazolium, 3,3'-[1,1'-biphenyl]-4,4'-diylbis[2,5-diphenyl-, chloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Tetrazolium, 3,3'-[1,1'-biphenyl]-4,4'-diylbis[2,5-diphenyl-, chloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-tetraphenyl-2,2'-biphenyl-4,4'-yleneditetrazolium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOTETRAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL8L44VE6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neotetrazolium chloride chemical properties and structure

Neotetrazolium chloride (NTC) is a redox indicator that is extensively used in biochemistry and histochemistry for the detection of dehydrogenase activity.[1][2][3][4][5] Its ability to be reduced by cellular enzymes to a colored formazan (B1609692) product makes it a valuable tool in cell viability assays, tissue staining, and for differentiating between malignant and non-malignant cells.[4][6] This guide provides an in-depth overview of the chemical properties, structure, and common experimental applications of this compound.

Core Chemical Properties

This compound is a light yellow to tan powder.[1][6] It is stable under recommended storage conditions, typically at 2-8°C.[6][] The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | 2-[4-[4-(3,5-diphenyltetrazol-2-ium-2-yl)phenyl]phenyl]-3,5-diphenyltetrazol-2-ium dichloride | [][8] |

| Synonyms | Neotetrazolium blue, NTC, 2,2',5,5'-Tetraphenyl-3,3'-[p-diphenylene] ditetrazolium chloride | [1][2][6][8][9] |

| CAS Number | 298-95-3 | [1][2][6][8][9] |

| Molecular Formula | C38H28Cl2N8 | [1][2][6][8][10] |

| Molecular Weight | 667.59 g/mol | [1][2][6][8][9][10] |

| Appearance | Light yellow or tan powder | [6][9] |

| Melting Point | ~230 °C (with decomposition) | [6][][9][11][12] |

| Solubility | Soluble in methanol (B129727) (50 mg/mL) | [6] |

| Storage | 2-8°C | [6][] |

Chemical Structure

This compound is a ditetrazolium salt, meaning it possesses two tetrazolium rings within its structure. The core of the molecule consists of a biphenyl (B1667301) group to which the two tetrazolium rings are attached. Each tetrazolium ring is further substituted with two phenyl groups. The positive charges on the tetrazolium rings are balanced by two chloride anions.

The utility of this compound lies in the irreversible reduction of the tetrazolium rings. This reduction, typically facilitated by enzymes like dehydrogenases in the presence of a reducing agent (e.g., NADH or NADPH), leads to the opening of the heterocyclic tetrazolium rings to form a highly colored, water-insoluble formazan.[13][14] The formazan of this compound is typically a dark blue to purple precipitate.[13]

Experimental Protocols

This compound is a key reagent in various experimental protocols, most notably for the assessment of dehydrogenase activity, which is often used as a proxy for cell viability and metabolic activity.

General Protocol for Dehydrogenase Activity Assay

This protocol provides a general framework for using this compound to measure dehydrogenase activity in cell lysates or tissue homogenates.

1. Reagent Preparation:

- This compound Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol or a mixture of DMSO and buffer. The final working concentration will need to be optimized for the specific assay but is often in the range of 0.5-1 mg/mL.

- Substrate Solution: Prepare a solution of the specific substrate for the dehydrogenase of interest (e.g., succinate (B1194679) for succinate dehydrogenase, lactate (B86563) for lactate dehydrogenase) in a suitable buffer (e.g., phosphate-buffered saline, Tris-HCl).

- Cofactor Solution: If required by the enzyme, prepare a solution of the necessary cofactor (e.g., NAD+, NADP+).

- Reaction Buffer: Prepare a buffer at the optimal pH for the enzyme being assayed.

2. Assay Procedure:

- Add the reaction buffer, substrate solution, and cofactor solution to a microplate well or a cuvette.

- Add the cell lysate or tissue homogenate to initiate the reaction.

- Add the this compound solution.

- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period. During this time, the dehydrogenase will oxidize the substrate and reduce the this compound to its formazan.

- Stop the reaction, if necessary, by adding an appropriate stopping reagent (e.g., a strong acid).

- Measure the absorbance of the colored formazan product using a spectrophotometer or microplate reader at the appropriate wavelength (typically between 500-600 nm).

3. Data Analysis:

- The absorbance reading is directly proportional to the amount of formazan produced, which in turn is proportional to the activity of the dehydrogenase in the sample.

- A standard curve can be generated using known concentrations of the product to quantify the enzyme activity.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Reduction of this compound to Formazan.

Caption: Experimental Workflow for a Cell Viability Assay.

References

- 1. This compound [drugfuture.com]

- 2. scbt.com [scbt.com]

- 3. yenepoya.res.in [yenepoya.res.in]

- 4. amsbio.com [amsbio.com]

- 5. 298-95-3 CAS | this compound | Biological Stains and Dyes | Article No. 04835 [lobachemie.com]

- 6. lookchem.com [lookchem.com]

- 8. This compound | C38H28Cl2N8 | CID 2723605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. echemi.com [echemi.com]

- 12. labiostring.com [labiostring.com]

- 13. Formazan - Wikipedia [en.wikipedia.org]

- 14. scispace.com [scispace.com]

The Mechanism of Neotetrazolium Chloride Reduction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotetrazolium chloride (NTC) is a water-soluble, pale yellow tetrazolium salt that serves as a crucial redox indicator in a multitude of biological assays. Its application is particularly prominent in the fields of histochemistry, cell biology, and toxicology for the assessment of cell viability and metabolic activity. The underlying principle of these assays lies in the reduction of the tetrazolium ring of NTC by cellular enzymes, primarily dehydrogenases, resulting in the formation of a highly colored, water-insoluble formazan (B1609692). This guide provides a comprehensive overview of the mechanism of NTC reduction, detailing the involved biochemical pathways, experimental protocols, and quantitative parameters.

Core Mechanism of this compound Reduction

The reduction of this compound is fundamentally an indicator of the metabolic activity of viable cells. The process is intrinsically linked to the cellular respiratory chain, specifically the electron transport chain (ETC) located in the inner mitochondrial membrane.

Chemical Transformation:

This compound (2,2',5,5'-tetraphenyl-3,3'-(p-diphenylene)ditetrazolium chloride) is a ditetrazolium salt. Upon reduction, it accepts electrons and is converted into a stable, intensely colored diformazan product. This reaction involves the opening of the tetrazolium rings.

-

This compound (Oxidized Form): A pale yellow, water-soluble compound.

-

Formazan (Reduced Form): A dark purple, water-insoluble crystalline product.

The generalized chemical reaction can be represented as:

This compound (NTC) + 2e⁻ + 2H⁺ → NTC-formazan + 2HCl

The Role of Dehydrogenases and the Electron Transport Chain

The primary drivers of NTC reduction in biological systems are NAD(P)H-dependent dehydrogenases and the components of the electron transport chain.[1] These enzymes catalyze the oxidation of various substrates, transferring the released electrons to electron carriers like NADH and FADH₂. These reduced coenzymes then donate their electrons to the ETC.

NTC acts as an artificial electron acceptor, intercepting electrons from the ETC. The exact points of electron transfer to NTC can vary depending on the specific dehydrogenase and substrate involved.

-

Succinate (B1194679) Dehydrogenase (Complex II): When succinate is the substrate, electrons are transferred from succinate to FAD, forming FADH₂. These electrons then enter the ETC at Complex II and can be intercepted by NTC. The reduction of NTC in the presence of succinate is largely attributed to the succinoxidase system.[2]

-

NADH Dehydrogenase (Complex I): For substrates that are oxidized via NAD⁺-linked dehydrogenases, NADH is generated. NADH donates its electrons to Complex I (NADH dehydrogenase) of the ETC. NTC can accept these electrons, primarily from the flavoprotein of NADH-dehydrogenase.[2]

-

Cytochrome System: Studies have indicated that NTC reduction can also occur at the level of the cytochrome c oxidase system (Complex IV).[2]

The following diagram illustrates the general flow of electrons leading to NTC reduction:

Quantitative Data on this compound Reduction

The efficiency of NTC reduction is influenced by several factors. The following table summarizes key quantitative parameters for designing and interpreting assays using NTC.

| Parameter | Optimal Range/Value | Notes |

| NTC Concentration | 0.2% - 0.5% (w/v) | Concentrations above 1% may exhibit cytotoxicity.[3] |

| Substrate Concentration | e.g., 0.1 M Sodium Succinate | Dependent on the specific dehydrogenase being assayed.[3] |

| pH | 7.2 - 8.0 | Optimal pH can vary depending on the specific enzyme and buffer system.[4] |

| Temperature | 37°C | Standard incubation temperature for mammalian cell-based assays.[3][5] |

| Incubation Time | 1 - 24 hours | Dependent on cell type, metabolic activity, and assay sensitivity.[3] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible results. Below are example protocols for assessing dehydrogenase activity using NTC.

Protocol 1: Succinate Dehydrogenase Activity Assay in Cell Suspension

This protocol is adapted from a method used for Ehrlich ascites tumor cells.[3]

Materials:

-

Cell suspension (e.g., 5 x 10⁶ cells/mL)

-

0.1 M Sodium succinate solution

-

0.5% (w/v) this compound solution

-

25% (w/v) Trichloroacetic acid (TCA)

-

Centrifuge

-

Spectrophotometer

Workflow:

Procedure:

-

In a centrifuge tube, combine 0.5 mL of the cell suspension, 0.5 mL of 0.1 M sodium succinate, and 0.5 mL of 0.5% NTC solution.

-

Incubate the mixture for 1 hour at 37°C.

-

Stop the enzymatic reaction by adding 0.5 mL of 25% TCA.

-

Add 4 mL of acetone to extract the formazan precipitate. Mix thoroughly.

-

Centrifuge the tube to pellet any insoluble material.

-

Transfer the clear, colored supernatant to a cuvette and measure the absorbance at the maximal absorbance wavelength for the formazan product (typically between 500-600 nm).

-

A blank should be prepared using all reagents except the cell suspension to zero the spectrophotometer.

Protocol 2: General Dehydrogenase Activity in Tissue Homogenates

This protocol provides a general framework for assessing dehydrogenase activity in tissue samples.

Materials:

-

Tissue homogenate

-

Buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)

-

Substrate (e.g., 0.1 M Sodium succinate or 10 mM NADH)

-

0.2% (w/v) this compound solution

-

Solvent for formazan extraction (e.g., acetone, DMSO, or a mixture)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Prepare a tissue homogenate in a suitable buffer.

-

In a reaction tube, mix the tissue homogenate, buffer, substrate, and NTC solution. The final volume and concentrations should be optimized for the specific tissue and enzyme being studied.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding acid or by heat inactivation).

-

Extract the formazan product with an appropriate organic solvent.

-

Centrifuge to clarify the extract.

-

Measure the absorbance of the supernatant at the formazan's peak absorbance wavelength.

Conclusion

The reduction of this compound is a robust and widely utilized method for quantifying the metabolic activity of living cells. The mechanism is intricately linked to the activity of dehydrogenases and the integrity of the mitochondrial electron transport chain. By understanding the core principles of NTC reduction and by adhering to optimized experimental protocols, researchers can reliably employ this technique in a variety of applications, from basic cell biology research to drug discovery and toxicology screening. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for professionals seeking to implement or refine assays based on the reduction of this compound.

References

- 1. Electron transport chain - Wikipedia [en.wikipedia.org]

- 2. An analytical study on the reduction of this compound by the terminal electron transport system - OKAYAMA UNIVERSITY SCIENTIFIC ACHIEVEMENT REPOSITORY [ousar.lib.okayama-u.ac.jp]

- 3. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 4. benchchem.com [benchchem.com]

- 5. scialert.net [scialert.net]

Neotetrazolium Chloride Formazan: A Technical Guide to its Formation and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotetrazolium chloride (NTC) is a redox indicator that is widely used in biochemistry and cell biology to determine the activity of dehydrogenase enzymes.[1] Upon reduction, this water-soluble, pale yellow tetrazolium salt is converted into a deeply colored, water-insoluble formazan (B1609692) product. This reaction forms the basis of colorimetric assays for measuring the metabolic activity of cells. The intensity of the color produced is directly proportional to the enzymatic activity, which in turn correlates with the number of viable, metabolically active cells. Consequently, NTC-based assays are valuable tools for assessing cell viability, proliferation, and cytotoxicity in response to various treatments.[2]

The Chemistry of Formazan Formation

The core of the this compound assay is the chemical reduction of the tetrazolium ring. This reduction is facilitated by reducing agents, primarily the nicotinamide (B372718) adenine (B156593) dinucleotide coenzymes, NADH and NADPH, which are produced by dehydrogenase enzymes within metabolically active cells.[3] Dehydrogenases, located in the cytoplasm and mitochondria, play a crucial role in cellular respiration and metabolism. In viable cells, these enzymes transfer electrons from their substrates to NTC, resulting in the cleavage of the tetrazolium ring and the formation of a highly colored formazan crystal. This product is insoluble in aqueous solutions and accumulates within the cells.

The overall reaction can be summarized as the reduction of the ditetrazolium salt to a diformazan product. This process involves the transfer of four electrons, typically from NAD(P)H, leading to the formation of the characteristic violet-colored precipitate.

Caption: Chemical reduction of this compound to its formazan product.

Application in Biological Systems: Measuring Cellular Health

The formation of neotetrazolium formazan is a widely accepted indicator of cellular viability and metabolic activity.[1] In a typical cell-based assay, NTC is added to a cell culture. Only the viable cells with active dehydrogenases will be able to reduce the NTC to its colored formazan product.[2] The amount of formazan produced is then quantified by dissolving the insoluble crystals in an organic solvent and measuring the absorbance of the resulting solution using a spectrophotometer. This allows for a quantitative assessment of cell viability. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect of the treatment.

The signaling pathway for this process begins with the metabolic activity within the cell, particularly glycolysis and the citric acid cycle, which generate the reducing equivalents NADH and NADPH. These coenzymes are then utilized by various dehydrogenase enzymes, which catalyze the reduction of NTC.

Caption: Cellular pathway leading to Neotetrazolium formazan formation.

Quantitative Data Summary

The quantitative analysis of formazan formation is crucial for the accurate interpretation of experimental results. The following table summarizes key quantitative parameters for this compound and its formazan product. It is important to note that the exact absorbance maximum can vary depending on the solvent used to dissolve the formazan crystals.[4]

| Parameter | Value | Notes |

| Formazan Absorbance Maximum (λmax) | ~500-600 nm | Varies with the solubilizing solvent. For many formazans, a peak around 570 nm is common in solvents like DMSO or isopropanol.[5][6] |

| Formazan Solubility | Water-insoluble | The formazan product is a lipophilic crystal that precipitates within cells.[3] |

| Recommended Solvents | Acetone, DMSO, Isopropanol | Organic solvents are required to solubilize the formazan crystals for spectrophotometric analysis.[1][2][3] |

| Typical Assay Concentration of NTC | 0.5% (w/v) | This concentration has been used in dehydrogenase activity assays.[2] |

Experimental Protocols

The following is a generalized protocol for a dehydrogenase activity assay using this compound, based on established methods.[2] Researchers should optimize parameters such as cell number, NTC concentration, and incubation time for their specific cell type and experimental conditions.

1. Reagent Preparation

-

NTC Solution (0.5% w/v): Dissolve 50 mg of this compound in 10 mL of phosphate-buffered saline (PBS) or a suitable buffer.

-

Substrate Solution (e.g., 0.1 M Sodium Succinate): Dissolve the appropriate amount of the dehydrogenase substrate in a suitable buffer. The choice of substrate will depend on the specific dehydrogenase being assayed.

-

Reaction Stop Solution (e.g., 25% Trichloroacetic Acid): Prepare a 25% (w/v) solution of trichloroacetic acid in water.

-

Formazan Solubilization Solvent: Acetone or Dimethyl sulfoxide (B87167) (DMSO).

2. Experimental Procedure

-

Cell Preparation: Prepare a cell suspension with a known cell density (e.g., 5 x 10^6 cells/mL).[2]

-

Assay Setup: In a microcentrifuge tube or a well of a microplate, combine the cell suspension, the substrate solution, and the NTC solution. A typical reaction mixture might contain 0.5 mL of each.

-

Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time should be determined empirically.

-

Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.

-

Formazan Extraction: Add the solubilization solvent (e.g., 4 mL of acetone) to extract the formazan product.[2] Mix thoroughly to ensure complete solubilization.

-

Centrifugation (Optional): If cellular debris is present, centrifuge the samples to pellet the debris and clarify the supernatant.

-

Absorbance Measurement: Transfer the supernatant containing the dissolved formazan to a cuvette or a new microplate and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer or microplate reader.

Caption: Workflow for a this compound-based dehydrogenase assay.

Factors Influencing Formazan Formation

Several factors can influence the accuracy and reproducibility of NTC-based assays:

-

Cell Density: The number of cells should be optimized to ensure that the absorbance readings fall within the linear range of the spectrophotometer.

-

Incubation Time: The incubation time with NTC should be long enough to allow for sufficient formazan formation but short enough to avoid potential cytotoxicity from the reagent itself.

-

Solvent Choice: The solvent used to dissolve the formazan can affect the absorbance maximum and the stability of the color.[4]

-

pH: The pH of the reaction buffer can influence enzyme activity and, consequently, the rate of formazan production.

-

Interfering Substances: Compounds in the test sample that have reducing or oxidizing properties may interfere with the assay.

-

Cytotoxicity of NTC: At high concentrations or with prolonged exposure, NTC itself can be toxic to cells, leading to an underestimation of viability. In vivo studies have shown that NTC can be lethal at certain doses.[4]

Conclusion

This compound is a valuable tool for researchers in various fields, providing a straightforward and quantifiable method for assessing dehydrogenase activity and, by extension, cell viability. The reduction of NTC to its colored formazan product by metabolically active cells forms the basis of a robust colorimetric assay. By understanding the underlying chemistry, optimizing experimental protocols, and being mindful of potential influencing factors, researchers can effectively utilize NTC to gain critical insights into cellular health and response to therapeutic agents.

References

Neotetrazolium Chloride: A Technical Deep Dive into its History, Discovery, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotetrazolium chloride (NTC) is a ditetrazolium salt that has played a significant role in the history of cell biology and biochemistry. Its ability to be reduced by cellular enzymes to a colored formazan (B1609692) product has made it a valuable tool for assessing cell viability, enzymatic activity, and cytotoxicity. This technical guide provides an in-depth exploration of the history, discovery, chemical properties, and applications of this compound, with a focus on providing researchers with the detailed information necessary for its effective use.

History and Discovery

The journey of this compound is intertwined with the broader development of tetrazolium salts as vital stains. The first formazan was synthesized in 1875, and the first tetrazolium salt was produced by the oxidation of formazan in 1894. These early discoveries laid the groundwork for the development of a variety of tetrazolium compounds for biological applications.

This compound, chemically known as 2,2',5,5'-tetraphenyl-3,3'-(p-diphenylene)ditetrazolium chloride, was first prepared by L. J. Pannone and J. B. Rust in 1955, as documented in U.S. Patent 2,713,581[1]. Early applications of this compound focused on its use as a histochemical stain to determine dehydrogenase activity in tissues. A notable early study by K. Neumann and G. Koch in 1953 demonstrated its utility in such cytochemical studies[1]. These pioneering works established this compound as a reliable indicator of metabolic activity within cells.

Chemical and Physical Properties

This compound is a light yellow powder with a melting point of 297°C (with decomposition)[1]. It is a ditetrazolium salt, meaning it has two tetrazolium rings within its structure. This characteristic distinguishes it from more commonly known monotetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

| Property | Value | Reference |

| Chemical Formula | C38H28Cl2N8 | [2][3] |

| Molecular Weight | 667.59 g/mol | [2][3] |

| CAS Number | 298-95-3 | [1][3] |

| Appearance | Light yellow powder | [1] |

| Melting Point | 297°C (decomposes) | [1] |

Upon reduction by cellular dehydrogenases, the water-soluble, pale yellow this compound is converted into a deeply colored, water-insoluble formazan. This formazan has a characteristic violet or deep blue color.

| Formazan Property | Value | Reference |

| Color | Violet/Deep Blue | |

| Solubility | Water-insoluble | |

| Absorption Maximum (λmax) | ~535 nm (in acetone) | |

| Molar Extinction Coefficient (ε) | Not readily available in literature |

Mechanism of Action: Cellular Reduction

The utility of this compound as a viability indicator lies in its reduction by metabolically active cells. This reduction is primarily carried out by dehydrogenases, particularly those of the mitochondrial electron transport chain and the cytoplasm. The key cellular reductants are NADH and succinate (B1194679).

The reduction process involves the transfer of electrons from these reductants to this compound, which acts as an electron acceptor. This process is indicative of a functional metabolic machinery within the cell.

Caption: Cellular reduction of this compound.

Experimental Protocols

While newer tetrazolium salts have been developed, this compound can still be a useful tool. Below are representative protocols for a dehydrogenase assay and a cytotoxicity assay, adapted from historical and general tetrazolium salt-based methods.

Dehydrogenase Activity Assay (Colorimetric)

This protocol is adapted from early studies on succinate dehydrogenase activity.

Materials:

-

This compound (NTC) solution (e.g., 0.5% w/v in phosphate-buffered saline, PBS)

-

Substrate solution (e.g., 0.1 M sodium succinate in PBS)

-

Cell or tissue homogenate

-

Trichloroacetic acid (TCA) solution (e.g., 25% w/v)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a centrifuge tube, combine:

-

0.5 mL of cell or tissue homogenate

-

0.5 mL of 0.1 M sodium succinate solution

-

0.5 mL of 0.5% this compound solution

-

-

Incubation: Incubate the mixture at 37°C for 1 hour. A color change to violet should be observed.

-

Reaction Termination: Stop the reaction by adding 0.5 mL of 25% TCA solution.

-

Formazan Extraction: Add 4 mL of acetone to the tube and vortex thoroughly to extract the formazan precipitate.

-

Centrifugation: Centrifuge the tube to pellet any insoluble debris.

-

Absorbance Measurement: Transfer the acetone supernatant to a cuvette and measure the absorbance at approximately 535 nm using a spectrophotometer. Use acetone as a blank.

Cytotoxicity Assay (Conceptual Protocol)

This protocol is a conceptual adaptation for a 96-well plate format, based on general tetrazolium salt cytotoxicity assays.

Materials:

-

This compound (NTC) solution (sterile, e.g., 5 mg/mL in PBS)

-

Cell culture medium

-

Cells of interest

-

Test compounds

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

NTC Addition: Add 10 µL of the 5 mg/mL NTC solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization:

-

If using adherent cells, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly on a plate shaker to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at a wavelength between 530-570 nm using a microplate reader.

Caption: Workflow for a this compound cytotoxicity assay.

Data Interpretation and Considerations

The amount of formazan produced is directly proportional to the number of metabolically active cells. In a cytotoxicity assay, a decrease in absorbance compared to the untreated control indicates a reduction in cell viability.

Important Considerations:

-

Compound Interference: Test compounds may directly react with this compound or affect cellular metabolism in a way that does not correlate with cytotoxicity. Appropriate controls are essential.

-

Cellular Reduction Capacity: The rate of NTC reduction can vary between cell types.

-

Formazan Solubility: The formazan product of NTC is insoluble in aqueous solutions and requires an organic solvent for solubilization before absorbance measurement.

Conclusion

This compound holds a significant place in the history of cell-based assays. While newer, more convenient tetrazolium salts have been developed, understanding the principles and applications of NTC provides valuable context for researchers in cell biology and drug discovery. Its mechanism of action, rooted in the fundamental processes of cellular respiration, continues to be a relevant principle in the design and interpretation of cell viability and cytotoxicity assays. This guide has provided a comprehensive overview of this compound, from its historical discovery to practical experimental considerations, to aid researchers in their scientific endeavors.

References

Neotetrazolium Chloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotetrazolium chloride (NTC) is a redox-active tetrazolium salt widely employed in biomedical and biological research. Its ability to be reduced by cellular enzymes and reactive oxygen species to a colored formazan (B1609692) product makes it a valuable tool for the quantitative and qualitative assessment of various cellular processes. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its key applications, and insights into the signaling pathways it helps to elucidate.

Physicochemical Properties

This compound is a light-yellow to tan powder.[1] Its chemical structure and core physicochemical properties are summarized in the tables below. Upon reduction, this compound is converted to a water-insoluble, dark blue to purple diformazan.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 298-95-3 | [1][3][4] |

| Molecular Formula | C₃₈H₂₈Cl₂N₈ | [1][3] |

| Molecular Weight | 667.59 g/mol | [1][3][5] |

| Appearance | Light yellow or tan powder | [1] |

| Melting Point | 230 °C (decomposes) | [1] |

| Solubility | Methanol: 50 mg/mL | [1] |

| Water: Very slightly soluble | [6] | |

| DMSO: Soluble | [7] | |

| Ethanol (B145695): Soluble | [7] | |

| Storage | 2-8°C, protect from light | [1][8] |

Table 2: Properties of Neotetrazolium Diformazan

| Property | Value | Reference(s) |

| Molecular Formula | C₃₈H₃₀N₈ | [2] |

| Molecular Weight | 598.70 g/mol | [2] |

| Appearance | Dark blue to purple precipitate | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, ethanol) | [9][10] |

| λmax (in DMSO) | ~550 nm (by analogy to other formazans) | [3] |

| Molar Absorptivity | Data not readily available. Researchers may need to determine this empirically for their specific solvent system. |

Key Research Applications and Experimental Protocols

This compound is a versatile tool for assessing cellular metabolic activity and detecting superoxide (B77818) radicals. Its primary applications are detailed below with generalized experimental protocols that can be adapted for specific research needs.

Cell Viability and Cytotoxicity Assays

The reduction of this compound to its colored formazan product by cellular dehydrogenases, primarily located in the mitochondria, serves as an indicator of metabolic activity and, by extension, cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with the test compound at various concentrations and incubate for the desired exposure time. Include untreated control wells.

-

NTC Addition: Prepare a stock solution of this compound (e.g., 5 mg/mL in sterile PBS). Dilute the stock solution in serum-free culture medium to a final working concentration (e.g., 0.5 mg/mL). Remove the treatment medium from the wells and add 100 µL of the NTC solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the NTC to formazan crystals.

-

Formazan Solubilization: Carefully remove the NTC solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of ethanol and DMSO) to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 540-570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Caption: NTC intercepts electrons from Complexes I and II of the ETC, leading to its reduction.

Conclusion

This compound is a robust and versatile reagent for studying fundamental cellular processes. Its distinct color change upon reduction provides a straightforward method for assessing cell viability, localizing enzyme activity, and detecting superoxide production. By understanding its physicochemical properties and adapting the provided experimental protocols, researchers can effectively integrate this compound into their studies to gain valuable insights into cellular health, metabolism, and redox signaling.

References

- 1. Inhibitors of Electron Transport Chain – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]

- 2. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An analytical study on the reduction of this compound by the terminal electron transport system - OKAYAMA UNIVERSITY SCIENTIFIC ACHIEVEMENT REPOSITORY [ousar.lib.okayama-u.ac.jp]

- 4. Electron transport chain - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Uncoupling of the Electron Transport Chain Compromises Mitochondrial Oxidative Phosphorylation and Exacerbates Stroke Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. srd.nist.gov [srd.nist.gov]

- 11. Ammonia-containing dimethyl sulfoxide: an improved solvent for the dissolution of formazan crystals in the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Neotetrazolium Chloride: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neotetrazolium chloride (CAS Number: 298-95-3) is a redox indicator vital in cellular and biochemical research. This document provides an in-depth technical overview of its properties, synonyms, and applications, with a focus on its use in dehydrogenase assays for cell viability and metabolic activity assessment. Detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways and experimental workflows are presented to serve as a comprehensive resource for laboratory professionals.

Core Concepts and Chemical Properties

This compound is a tetrazolium salt that, upon reduction by cellular dehydrogenases, forms a deeply colored, water-insoluble formazan (B1609692). This conversion serves as a reliable indicator of metabolic activity within viable cells. The intensity of the color produced is directly proportional to the number of living, metabolically active cells.

Synonyms and Chemical Identifiers

This compound is known by several synonyms in scientific literature and commercial products. Proper identification is crucial for accurate sourcing and experimental replication.

| Identifier Type | Value |

| CAS Number | 298-95-3[1] |

| Full Chemical Name | 2,2',5,5'-Tetraphenyl-3,3'-(p-diphenylene)ditetrazolium chloride[2][3][4] |

| Common Synonyms | Neotetrazolium blue, Neo-T, Neotitrazolium chloride[1] |

| Molecular Formula | C₃₈H₂₈Cl₂N₈[2] |

| Molecular Weight | 667.59 g/mol [3][4] |

| PubChem CID | 2723605[2] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Buff-colored powder[2] |

| Melting Point | 228 - 234 °C[2] |

| Purity | ≥ 90% (HPLC)[2] |

| Storage | Room Temperature[2] |

Mechanism of Action: The Electron Transport Chain

The reduction of this compound to its formazan derivative is intrinsically linked to the cellular electron transport chain (ETC), primarily occurring within the mitochondria. Dehydrogenase enzymes, such as succinate (B1194679) dehydrogenase (Complex II of the ETC), play a pivotal role in this process. These enzymes transfer electrons from substrates (e.g., succinate) to this compound, which acts as an artificial electron acceptor. This reduction results in the formation of a colored formazan precipitate.

Experimental Protocols

The primary application of this compound is in the colorimetric estimation of dehydrogenase activity, which is a proxy for cell viability and metabolic function. Below is a detailed protocol adapted from studies on succinate dehydrogenase activity.

Succinate Dehydrogenase Activity Assay in Cell Suspensions

This protocol is based on the methodology used for Ehrlich ascites tumor cells and can be adapted for other cell suspensions.

Materials:

-

This compound (NTC) Solution: 0.5% (w/v) in distilled water.

-

Sodium Succinate Solution: 0.1 M.

-

Trichloroacetic Acid (TCA) Solution: 25% (w/v).

-

Cell Suspension: A known concentration of cells (e.g., 5 x 10⁶ cells/mL) in an appropriate buffer or medium.

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture:

-

In a centrifuge tube, combine:

-

0.5 mL of the cell suspension.

-

0.5 mL of 0.1 M sodium succinate solution.

-

0.5 mL of 0.5% this compound solution.[1]

-

-

-

Incubation:

-

Stopping the Reaction:

-

Add 0.5 mL of 25% trichloroacetic acid to stop the enzymatic reaction.[1]

-

-

Formazan Extraction:

-

Centrifuge the tubes to pellet the cells and formazan precipitate.

-

Discard the supernatant.

-

Add a suitable organic solvent (e.g., ethanol, DMSO, or a mixture of alcohol and ethyl acetate) to extract the formazan. The choice of solvent may need optimization depending on the cell type.

-

-

Quantification:

-

Measure the absorbance of the extracted formazan solution using a spectrophotometer. While the exact absorbance maximum for this compound formazan can vary with the solvent, a common range for formazans is 500-600 nm. It is recommended to perform a spectral scan to determine the optimal wavelength.

-

Histochemical Detection of Dehydrogenase Activity

This compound is also used for the histochemical localization of dehydrogenase activity in tissue sections.

Materials:

-

Fresh frozen tissue sections (10-16 µm).

-

Incubation Medium:

-

0.2 M Phosphate buffer

-

Sodium Succinate (270 mg in 10 mL of buffer)

-

This compound (or another tetrazolium salt like NBT) (10 mg in 10 mL of buffer)

-

-

Acetone (B3395972) solutions (30%, 60%, 90%)

-

Aqueous mounting medium

Procedure:

-

Section Preparation: Cut fresh frozen tissue sections in a cryostat.

-

Incubation: Incubate the sections in the prepared incubation medium at room temperature. Incubation time can vary depending on the tissue and enzyme activity, potentially overnight.

-

Washing: Wash the sections with three exchanges of deionized water.

-

Removal of Unbound Tetrazolium: Remove unbound this compound with successive exchanges of increasing and then decreasing concentrations of acetone (30%, 60%, 90%, 60%, 30%).

-

Final Rinse and Mounting: Rinse several times with deionized water and mount with an aqueous mounting medium.

-

Microscopic Examination: Sites of dehydrogenase activity will be marked by a colored formazan precipitate.

Quantitative Data and Analysis

The quantification of formazan is crucial for obtaining reliable data. The following table summarizes key quantitative parameters for dehydrogenase assays using tetrazolium salts.

| Parameter | Value/Recommendation | Notes |

| This compound Concentration | 0.5% (w/v) | Optimal concentration may vary with cell type and density.[1] |

| Substrate (Sodium Succinate) Concentration | 0.1 M | Ensure substrate is not limiting.[1] |

| Incubation Time | 1 hour | Can be optimized based on the rate of formazan production.[1] |

| Incubation Temperature | 37°C | Optimal for most mammalian cells.[1] |

| Absorbance Maximum (λmax) | ~500-600 nm | Highly dependent on the solvent used for formazan extraction. A spectral scan is recommended. |

| Cell Density | 5 x 10⁶ cells/mL | Should be within the linear range of the assay.[1] |

Experimental Workflow Visualization

A typical workflow for a quantitative dehydrogenase assay using this compound in a 96-well plate format is depicted below.

Conclusion

This compound remains a valuable tool for researchers in various fields of life sciences. Its ability to act as a reliable indicator of cellular metabolic activity makes it indispensable for cell viability, cytotoxicity, and drug discovery assays. By understanding the underlying biochemical principles and adhering to optimized experimental protocols, researchers can leverage the power of this compound to obtain accurate and reproducible data. This guide provides a foundational resource to facilitate the effective use of this important chemical reagent.

References

- 1. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 2. Histochemical localization of NADP-dependent dehydrogenase activity with four different tetrazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of succinate dehydrogenase activity by the tetrazolium method: evaluation of an improved technique in skeletal muscle fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

Neotetrazolium Chloride: An In-Depth Technical Guide for its Application as a Redox Indicator in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neotetrazolium chloride (NTC) is a water-soluble, pale yellow tetrazolium salt that serves as a reliable redox indicator in a multitude of biological assays. Upon reduction by cellular dehydrogenases and reductases, NTC is converted to a highly colored, water-insoluble formazan (B1609692). This quantifiable color change provides a robust method for assessing cellular metabolic activity, making it a valuable tool in cell viability, cytotoxicity, and enzyme activity assays. This technical guide provides a comprehensive overview of the core principles of NTC-based assays, detailed experimental protocols, and a comparative analysis with other common tetrazolium salts.

Introduction

The assessment of cellular health and metabolic function is fundamental in biomedical research and drug development. Tetrazolium salts have emerged as crucial reagents for these evaluations, with this compound being a prominent member of this class of compounds. Its ability to act as an electron acceptor in biological systems allows for the colorimetric quantification of cellular reductive capacity, which is often correlated with cell viability. This guide delves into the chemical properties, mechanism of action, and practical applications of this compound in biological research.

Chemical and Physical Properties

This compound is a ditetrazolium salt with the chemical formula C₃₈H₂₈Cl₂N₈. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| Synonyms | p,p'-Ditetrazolium chloride-2,2',5,5'-tetraphenyl-3,3'-(p-phenylene) |

| CAS Number | 298-95-3 |

| Molecular Formula | C₃₈H₂₈Cl₂N₈ |

| Molecular Weight | 667.59 g/mol |

| Appearance | Light yellow to tan powder |

| Melting Point | 230 °C (decomposes) |

| Solubility | Soluble in methanol (B129727) (50 mg/mL) and water. |

| Storage | 2-8°C, protected from light |

Mechanism of Action as a Redox Indicator

The utility of this compound as a redox indicator lies in its ability to be reduced by electrons generated from metabolic processes within viable cells. This reduction process converts the water-soluble, pale yellow NTC into a water-insoluble, intensely colored formazan product.

The primary drivers of this reduction are NAD(P)H-dependent cellular oxidoreductase enzymes, which are integral components of cellular respiration and metabolism. Electrons are transferred from NADH and FADH₂, products of glycolysis and the citric acid cycle, through the electron transport chain (ETC) located in the inner mitochondrial membrane. NTC can intercept these electrons at various points within the ETC.

Specifically, studies have shown that NTC reduction can occur at the level of the succinate (B1194679) dehydrogenase system (Complex II) and the DPNH-cytochrome c reductase system (involving Complex I and III)[1]. The overall process reflects the metabolic activity of the cell; a higher rate of formazan production is indicative of greater cellular reductive capacity and, by extension, higher cell viability.

References

A Technical Guide to the Solubility of Neotetrazolium Chloride in Methanol and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Neotetrazolium chloride in two common laboratory solvents: methanol (B129727) and water. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in a variety of applications, including cell viability assays, enzyme activity studies, and histological staining.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for the design and execution of experiments. The following table summarizes the available quantitative and qualitative solubility data for this compound in methanol and water.

| Solvent | Solubility | Remarks |

| Methanol | 50 mg/mL[1] | Forms a clear solution.[1] |

| Water | Sparingly soluble (qualitative) | While the unbound salt has low aqueous solubility, the reduced formazan (B1609692) product is often water-soluble, a key feature in many assays. The "bound form" of this compound is also described as soluble in water. For similar tetrazolium salts like Nitro Blue Tetrazolium (NBT) chloride, they are described as sparingly soluble in aqueous buffers.[2] |

Experimental Protocols

Accurate determination of solubility is fundamental for preparing stock solutions and ensuring reproducible experimental results. Below are detailed methodologies for determining the solubility of this compound and a typical protocol for its use in a dehydrogenase assay.

Protocol for Determining Solubility of this compound

This protocol is based on the widely accepted shake-flask method, a standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent (methanol or water) at a specific temperature.

Materials:

-

This compound powder

-

Solvent of interest (methanol or water, analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (0.22 µm, chemically compatible)

-

Spectrophotometer or other suitable analytical instrument (e.g., HPLC)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a solubility plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry at its maximum absorbance wavelength (λmax).

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.

-

Protocol for Dehydrogenase Activity Assay

This compound is widely used as a chromogenic substrate to measure dehydrogenase activity, which is often an indicator of cell viability. The following is a general protocol for such an assay.

Objective: To measure dehydrogenase activity in a cell sample using this compound.

Materials:

-

Cell suspension

-

This compound solution (e.g., 0.5% in an appropriate buffer)[3]

-

Substrate for the dehydrogenase of interest (e.g., sodium succinate (B1194679) for succinate dehydrogenase)[3]

-

Incubation buffer (e.g., phosphate-buffered saline, Tris-HCl)

-

Reaction termination solution (e.g., 25% trichloroacetic acid)[3]

-

Solvent for formazan extraction (e.g., acetone, DMSO)[3]

-

Microplate reader or spectrophotometer

Methodology:

-

Cell Preparation: Prepare a cell suspension of a known concentration.

-

Assay Setup: In a microplate or centrifuge tubes, combine the cell suspension, the substrate solution, and the this compound solution.[3]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour).[3] During this time, active dehydrogenases will reduce the this compound to a colored formazan product.

-

Reaction Termination: Stop the reaction by adding a termination solution.[3]

-

Formazan Extraction and Quantification: Add a solvent to extract the formazan product.[3] Measure the absorbance of the extracted formazan at its maximum absorbance wavelength using a microplate reader or spectrophotometer. The intensity of the color is proportional to the dehydrogenase activity.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: Workflow for determining the solubility of a chemical compound.

Caption: Reduction of this compound by cellular dehydrogenases.

Caption: Step-by-step workflow for a dehydrogenase activity assay.

References

In-Depth Technical Guide to the Absorption Spectrum of Neotetrazolium Chloride Formazan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of Neotetrazolium chloride (NTC) formazan (B1609692), a critical indicator in cell viability and dehydrogenase activity assays. Understanding the absorption spectrum and the factors influencing it is paramount for accurate and reproducible experimental results. This document details the spectral characteristics, outlines experimental protocols, and provides visualizations of the underlying biochemical processes.

Introduction to this compound

This compound is a ditetrazolium salt that serves as a redox indicator. In the presence of cellular dehydrogenases and reducing agents like NADH and NADPH, the soluble, pale-yellow NTC is reduced to a highly colored, water-insoluble formazan. This conversion forms the basis of numerous colorimetric assays to determine cell viability, proliferation, and cytotoxicity. The intensity of the colored formazan product is directly proportional to the metabolic activity of the cells.

The reduction of NTC is a two-step process, yielding two distinct formazan products: a red "half-formazan" intermediate and a final purple "diformazan". Each of these products possesses a unique absorption spectrum.

Quantitative Spectrophotometric Data

The accurate quantification of formazan production relies on precise spectrophotometric measurements at the wavelength of maximum absorbance (λmax). The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is crucial for converting absorbance values into molar concentrations.

| Formazan Product | Solvent System | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Color |

| Half-Formazan | Chloroform | 520-530 | Data not available | Red |

| Diformazan | Chloroform | 590-600 | Data not available | Purple |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical dehydrogenase activity assay.

Principle of the Dehydrogenase Assay

Cellular dehydrogenases, key enzymes in metabolic pathways such as glycolysis and the citric acid cycle, transfer electrons from their substrates to electron acceptors. In this assay, this compound acts as an artificial electron acceptor. The reduction of NTC to its colored formazan serves as an indicator of dehydrogenase activity, which in turn reflects the overall metabolic health of the cells.

Reagent Preparation

-

This compound (NTC) Solution (0.5% w/v): Dissolve 50 mg of this compound in 10 mL of phosphate-buffered saline (PBS) or an appropriate cell culture medium. Protect the solution from light.

-

Substrate Solution (e.g., 0.1 M Sodium Succinate): Dissolve 1.35 g of sodium succinate (B1194679) in 100 mL of distilled water. The choice of substrate will depend on the specific dehydrogenase being assayed.

-

Cell Suspension: Prepare a single-cell suspension of the desired cell type at a known concentration.

-

Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl are commonly used to dissolve the formazan crystals. Acidified isopropanol (B130326) (0.04 N HCl in isopropanol) is another alternative.

Assay Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Treatment: Expose the cells to the test compounds (e.g., drugs, toxins) for the desired duration. Include untreated control wells.

-

Incubation with NTC:

-

Remove the culture medium from the wells.

-

Add 100 µL of the NTC solution and 100 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 1-4 hours in a humidified incubator. The incubation time should be optimized for the specific cell type and experimental conditions.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the NTC and substrate solution.

-

Add 150 µL of a suitable solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly on an orbital shaker for at least 15 minutes to ensure complete dissolution of the formazan crystals. Protect the plate from light during this step.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan solution using a microplate reader.

-

For the half-formazan , the primary absorbance should be read at 520-530 nm .

-

For the diformazan , the primary absorbance should be read at 590-600 nm .

-

A reference wavelength (e.g., 690 nm) should be used to subtract background absorbance.

-

Visualizations

This compound Reduction Pathway

Caption: Reduction of this compound by cellular dehydrogenases.

Experimental Workflow for Dehydrogenase Assay

Caption: General workflow for a this compound-based dehydrogenase assay.

Factors Influencing the Assay

Several factors can affect the accuracy and reproducibility of NTC-based assays:

-

Cell Density: A linear relationship between cell number and formazan production exists only within a specific range of cell densities. It is crucial to optimize the initial cell seeding number.

-

Incubation Time: The incubation time with NTC should be long enough to produce a measurable signal but short enough to avoid cytotoxic effects of the reagent itself.

-

pH: The pH of the culture medium and solubilization solution can influence the activity of dehydrogenases and the stability of the formazan product.

-

Solvent Choice: The choice of solvent for formazan solubilization can affect the λmax and the stability of the color. DMSO is a common choice due to its effectiveness in dissolving the formazan crystals.

-

Interfering Substances: Compounds in the test substance or culture medium that have reducing properties can lead to non-enzymatic reduction of NTC, resulting in false-positive signals.

Conclusion

This compound is a valuable tool for assessing cellular metabolic activity. A thorough understanding of the spectral properties of its formazan products, coupled with carefully optimized experimental protocols, is essential for obtaining reliable and meaningful data in cell biology and drug discovery research. This guide provides the foundational knowledge for the effective application of NTC in colorimetric assays.

Methodological & Application

Application Notes: Neotetrazolium Chloride Protocol for Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell viability assays are fundamental tools in biological research and drug discovery for assessing cellular health and response to various treatments. Tetrazolium-based colorimetric assays are a popular method for determining the number of viable cells in a culture. This application note provides a detailed protocol for using Neotetrazolium chloride (NTC) to measure cell viability. The principle of this assay is based on the enzymatic reduction of the tetrazolium salt by mitochondrial dehydrogenases in living cells, which results in the formation of a colored formazan (B1609692) product.[1] The intensity of the color produced is directly proportional to the number of metabolically active, and therefore viable, cells.[1][2]

Principle of the Assay

Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of NTC, converting it into a colored formazan dye.[1] This reduction process is dependent on the presence of NAD(P)H, which is generated by glycolysis and the citric acid cycle in viable cells. The resulting formazan product is a chromogenic substance that can be quantified by measuring its absorbance using a spectrophotometer or a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells in the sample.

Materials and Reagents

-

This compound (NTC) powder

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture medium (with and without phenol (B47542) red)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (B87167) (DMSO))

-

96-well cell culture plates (clear, flat-bottom)

-

Adherent or suspension cells

-

Test compounds

-

Multichannel pipette

-

Microplate reader

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Reagent Preparation

-

NTC Stock Solution (5 mg/mL):

-

Dissolve this compound powder in sterile PBS to a final concentration of 5 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Filter-sterilize the solution using a 0.2 µm syringe filter.

-

Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.

-

-

Solubilization Solution:

-

Prepare a solution of 10% (w/v) Sodium Dodecyl Sulfate (SDS) in 0.01 M Hydrochloric Acid (HCl).

-

Alternatively, pure DMSO can be used.

-

Cell Seeding

-

Harvest and count cells. Ensure cell viability is greater than 90% using a method like trypan blue exclusion.

-

Resuspend the cells in the appropriate cell culture medium to the desired density. This density should be optimized for each cell line to ensure they are in the exponential growth phase during the assay.[3]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

To minimize the "edge effect," it is recommended to fill the perimeter wells with 100 µL of sterile PBS or media without cells and not use them for experimental data.[3]

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow the cells to attach (for adherent cells) and recover.

Treatment with Test Compounds

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells).

-

Add 100 µL of the medium containing the test compound at various concentrations to the respective wells.

-

Include appropriate controls:

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound.

-

Untreated Control: Cells in culture medium only.

-

Blank Control: Culture medium without cells to measure background absorbance.

-

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

NTC Assay and Measurement

-

Following the treatment period, add 10 µL of the 5 mg/mL NTC stock solution to each well, for a final concentration of 0.45 mg/mL.[4]

-

Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time will depend on the cell type and metabolic rate.

-

During this incubation, viable cells will reduce the NTC to a colored formazan product.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

-

Read the absorbance at the optimal wavelength for the NTC-formazan product using a microplate reader. While the optimal wavelength for MTT formazan is typically around 570 nm, the peak for other tetrazolium salts can vary (e.g., 490 nm for MTS, 460 nm for WST-8).[1][2][5] It is recommended to perform a spectral scan to determine the maximal absorbance of the NTC-formazan product. A reference wavelength (e.g., 630 nm or higher) can be used to subtract background absorbance.[1][6]

Data Analysis

-

Subtract the average absorbance of the blank control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the percentage of cell viability against the concentration of the test compound to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

| Parameter | Recommended Value/Range | Notes |

| Cell Seeding Density | 1x10⁴ - 1x10⁵ cells/well | Optimize for each cell line to ensure exponential growth.[7] |

| NTC Concentration | 0.2 - 0.5 mg/mL | Higher concentrations can be toxic to cells.[3][4] |

| Incubation Time (NTC) | 1 - 4 hours | Extended incubation can lead to increased background.[4] |

| Absorbance Wavelength | ~570 nm (to be optimized) | Perform a spectral scan to determine the peak absorbance.[1][6] |

| Reference Wavelength | > 630 nm | To correct for background absorbance.[1][6] |

Mandatory Visualizations

Caption: Experimental workflow for the this compound cell viability assay.

Caption: Signaling pathway of NTC reduction in viable cells.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Signal | Reagent contamination. | Use sterile techniques when handling reagents.[8] |

| Phenol red in media. | Use phenol red-free media for the assay.[8] | |

| Extended incubation with NTC. | Optimize and avoid incubation times beyond four hours.[4] | |

| High Variability Between Replicates | Inconsistent cell seeding. | Ensure the cell suspension is homogenous before and during plating.[3][8] |

| Pipetting errors. | Calibrate pipettes regularly and maintain consistent technique.[3][8] | |

| "Edge effect" in plate. | Fill peripheral wells with sterile liquid and exclude them from analysis.[3] | |

| Low Absorbance Readings | Insufficient cell number. | Optimize cell seeding density. |

| Low metabolic activity of cells. | Ensure cells are in the exponential growth phase. | |

| Incomplete solubilization of formazan. | Ensure thorough mixing after adding the solubilization solution. | |

| Compound Interference | Test compound reacts with NTC. | Run controls with the compound in cell-free media to check for direct reduction of NTC.[8] |

| Colored test compounds. | Use a blank control containing the compound at the same concentration to subtract its absorbance. |

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Measuring Cytotoxicity Using Neotetrazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotetrazolium chloride (NTC) is a water-soluble tetrazolium salt that can be utilized to assess cell viability and cytotoxicity. The assay's fundamental principle lies in the enzymatic reduction of the yellow tetrazolium salt to a dark blue, water-insoluble formazan (B1609692) product by cellular dehydrogenases, primarily located in the mitochondria of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative measurement of a test compound's cytotoxic effect. This colorimetric assay provides a robust and sensitive method for screening potential cytotoxic agents in drug discovery and toxicology studies.

The reduction of this compound is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes.[1] In living cells, these enzymes transfer electrons to the tetrazolium salt, resulting in the formation of a formazan precipitate.[1] Dead or metabolically inactive cells lose this ability, thus providing a clear distinction between viable and non-viable cell populations. The resulting formazan can be solubilized, and its absorbance is measured spectrophotometrically to determine the extent of cytotoxicity.[2]

Principle of the this compound Cytotoxicity Assay

The this compound assay is a quantitative colorimetric method to determine the number of viable cells in culture. The assay is predicated on the ability of mitochondrial dehydrogenases in living cells to cleave the tetrazolium ring of NTC, converting the soluble yellow salt into an insoluble purple formazan. This reaction is dependent on the presence of NAD(P)H, which is generated by metabolically active cells.[1] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength. The intensity of the color is directly proportional to the number of viable cells. A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the tested compound.

Data Presentation

The following table summarizes hypothetical IC50 values for common cytotoxic drugs as determined by the this compound cytotoxicity assay. These values are provided as examples for comparative purposes.

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |

| Doxorubicin | MCF-7 | 48 | 0.85 |

| Cisplatin | A549 | 48 | 5.2 |

| Paclitaxel | HeLa | 24 | 0.015 |

| Staurosporine | Jurkat | 24 | 0.004 |

Experimental Protocols

Materials

-

This compound (NTC) powder

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

96-well flat-bottom cell culture plates

-

Test compound (cytotoxic agent)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)[2]

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at ~570 nm

Preparation of Reagents

-

This compound (NTC) Solution (5 mg/mL):

-

Dissolve 50 mg of NTC powder in 10 mL of sterile PBS.

-

Vortex until fully dissolved.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

Store in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.

-

-

Solubilization Solution:

-

Option 1: DMSO: Use 100% molecular biology grade DMSO.

-

Option 2: 10% SDS in 0.01 M HCl: Dissolve 10 g of Sodium Dodecyl Sulfate (SDS) in 80 mL of 0.01 M Hydrochloric Acid (HCl). Adjust the final volume to 100 mL with 0.01 M HCl. Gentle warming may be required to fully dissolve the SDS.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the this compound cytotoxicity assay.

Detailed Protocol for Adherent Cells

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

-